molecular formula C15H14O5S B6409309 5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1262009-64-2

5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409309
CAS RN: 1262009-64-2
M. Wt: 306.3 g/mol
InChI Key: JCXXQUVJAAOPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% (abbreviated as 5MSB) is a synthetic organic compound commonly used in scientific research. It is a white crystalline solid that is soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide. 5MSB is used as a building block in organic synthesis and as a reagent in various chemical reactions. It is also used in the preparation of various pharmaceuticals and organic compounds.

Scientific Research Applications

5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% is widely used in scientific research due to its wide range of applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, fragrances, and dyes. 5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% is also used in the preparation of metal complexes, which are important in the fields of catalysis and materials science. In addition, 5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% is used in the synthesis of peptides and proteins, which are important for biochemical and physiological studies.

Mechanism of Action

5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% is an acid-catalyzed condensation reaction, which involves the formation of an ester bond between the carboxylic acid and the aldehyde. The reaction is driven by the formation of a stable, resonance-stabilized carboxylate anion. This anion then undergoes a nucleophilic attack by the aldehyde, resulting in the formation of the ester bond.
Biochemical and Physiological Effects
5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% has been used in various biochemical and physiological studies. It has been used to study the effect of pH on the activity of enzymes, as well as the effect of various drugs on the activity of enzymes. 5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% has also been used to study the effect of various drugs on cell metabolism, as well as the effect of various drugs on the behavior of cells.

Advantages and Limitations for Lab Experiments

5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% is a widely used reagent in laboratory experiments due to its ease of use and availability. It is also relatively inexpensive and is readily soluble in common organic solvents, making it ideal for use in a variety of laboratory experiments. However, 5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% is a relatively weak acid and is not very stable in the presence of strong acids or bases. Therefore, it is important to use the appropriate acid or base when working with 5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95%.

Future Directions

There are a number of potential future directions for the use of 5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% in scientific research. One potential direction is the use of 5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% in the synthesis of new pharmaceuticals and organic compounds. Additionally, 5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% could be used to study the effect of various drugs on cell metabolism and behavior. Finally, 5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% could be used to study the effect of pH on the activity of enzymes, as well as the effect of various drugs on the activity of enzymes.

Synthesis Methods

5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid, 95% can be prepared by the acid-catalyzed condensation of 4-methylsulfonylbenzoic acid and 5-methoxybenzaldehyde. This reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 70-80°C and yields a white crystalline solid.

properties

IUPAC Name

5-methoxy-2-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-20-11-5-8-13(14(9-11)15(16)17)10-3-6-12(7-4-10)21(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXXQUVJAAOPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691657
Record name 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(4-methylsulfonylphenyl)benzoic acid

CAS RN

1262009-64-2
Record name 4'-(Methanesulfonyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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